molecular formula C18H17N5O3S2 B12179546 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide

Cat. No.: B12179546
M. Wt: 415.5 g/mol
InChI Key: ZRNQSJLUTJKEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Properties: The compound, with the systematic name N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide (CAS: 452054-86-3), features a benzothiadiazole ring connected via a sulfonamide group to an ethyl chain, which is further linked to an acetamide moiety bearing an indole group. Its molecular formula is C₁₀H₁₂N₄O₃S₂, with a molar mass of 300.36 g/mol and a predicted pKa of 8.86 . The benzothiadiazole-sulfonamide moiety introduces electron-withdrawing effects, while the indole group contributes aromatic and hydrogen-bonding interactions.

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C18H17N5O3S2/c24-17(10-12-11-20-14-5-2-1-4-13(12)14)19-8-9-21-28(25,26)16-7-3-6-15-18(16)23-27-22-15/h1-7,11,20-21H,8-10H2,(H,19,24)

InChI Key

ZRNQSJLUTJKEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with indole derivatives under specific conditions. One common method involves the use of 4-amino-2,1,3-benzothiadiazole, which is modified at the amino group using phosphorylation methods . The reaction conditions often require the presence of suitable solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a benzothiadiazole moiety linked to an indole acetamide. Its molecular formula is C19H19N5O3S2C_{19}H_{19}N_{5}O_{3}S_{2}, with a molecular weight of approximately 425.5 g/mol. The unique structural components contribute to its biological activities.

Anticancer Properties

Research indicates that N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has demonstrated effectiveness against breast cancer cells by modulating signaling pathways involved in cell survival and apoptosis.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise as a therapeutic agent in several areas:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
  • Neurological Disorders : The neuroprotective properties suggest potential applications in the treatment of conditions characterized by oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of breast cancer cell proliferation through apoptosis induction.
Study 2NeuroprotectionShowed reduction in oxidative stress markers in neuronal cultures.
Study 3Mechanistic InsightsIdentified modulation of specific signaling pathways linked to cell survival.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)acetamide (N-Acetyltryptamine)

  • Structure : A simpler analog lacking the benzothiadiazole-sulfonamide group.
  • Biological Activity : Exhibits antimicrobial properties against Ralstonia solanacearum (a plant pathogen) as a secondary metabolite .
  • Key Difference : Absence of the sulfonamide-linked benzothiadiazole reduces electronic complexity and likely limits target specificity.

2-(6-Chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide (Y041-0803)

  • Structure : Contains dual indole groups, one substituted with chlorine at position 4.
  • Applications : Used in screening for biological activity, though specific targets remain uncharacterized .

KCH-1521 (N-Acylurea Derivative)

  • Structure : N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide.
  • Biological Activity : Modulates talin protein in endothelial cells, affecting cell adhesion and migration .
  • Key Difference : The benzo[d][1,3]dioxolane group introduces steric bulk and oxygen-rich hydrogen-bonding motifs, contrasting with the planar, electron-deficient benzothiadiazole in the target compound .

Sulfonamide-Modified Indomethacin Analogs

Examples include:

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (36)
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31)
  • Biological Activity : Designed as cyclooxygenase (COX) inhibitors with improved selectivity over indomethacin .
  • Key Difference : These compounds prioritize aryl-sulfonamide groups for COX active-site interactions, whereas the benzothiadiazole-sulfonamide in the target compound may target enzymes like CYP51 (sterol demethylase) or viral entry proteins .

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-N-(2-phenylethyl)acetamide

  • Structure : Replaces the indole group with a phenethyl chain.
  • Applications : Structural analog used in chemical screening .

Comparative Analysis Table

Compound Name Molecular Formula Key Structural Features Biological Activity Key Differentiator References
Target Compound C₁₀H₁₂N₄O₃S₂ Benzothiadiazole-sulfonamide + indole Potential enzyme/viral entry inhibition Unique benzothiadiazole-electronic profile
N-Acetyltryptamine C₁₂H₁₄N₂O Simple indole-ethyl-acetamide Antimicrobial Lacks sulfonamide-benzothiadiazole
Y041-0803 C₁₉H₁₇ClN₄O Dual indole (6-Cl-substituted) Screening compound Chloro-indole vs. benzothiadiazole
KCH-1521 C₂₀H₁₉N₃O₅ Benzo[d][1,3]dioxolane + indole Talin modulation Oxygen-rich dioxolane vs. benzothiadiazole
Indomethacin Analog 36 C₂₄H₂₀ClN₂O₆S Aryl-sulfonamide + indole COX inhibition Aryl-sulfonamide vs. benzothiadiazole
Phenethyl-Benzothiadiazole Analog C₁₇H₁₈N₄O₃S₂ Benzothiadiazole-sulfonamide + phenethyl Uncharacterized Phenethyl vs. indole

Biological Activity

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The compound's unique structural features, including a benzothiadiazole moiety and a sulfonamide group, contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N5O3S2C_{17}H_{15}N_{5}O_{3}S_{2}, with a molecular weight of approximately 401.46 g/mol. The compound features:

  • Benzothiadiazole moiety : Known for anti-cancer and anti-inflammatory properties.
  • Sulfonamide group : Enhances biological activity and potential therapeutic applications.

Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant biological activities. This compound may act as a competitive inhibitor of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders such as Parkinson’s disease .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, similar benzothiadiazole derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF715Cell cycle arrest at G0/G1 phase

Antimicrobial Activity

The compound also displays antimicrobial properties. Research has indicated that benzothiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Standard Drug Used
Staphylococcus aureus15Ampicillin
Escherichia coli12Ampicillin
Pseudomonas aeruginosa10Clotrimazole

Study on Neurotoxicity

A series of synthesized benzothiadiazole derivatives were evaluated for neurotoxicity alongside their anticonvulsant properties. The results indicated that most compounds did not exhibit significant neurotoxicity, making them promising candidates for further development in neurological applications .

Synthesis and Evaluation

The synthesis of this compound involves several organic synthesis techniques aimed at producing high-purity compounds suitable for biological testing. The evaluation included pharmacological assessments to determine the efficacy against various biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.